molecular formula C6H7BrN2 B1276636 5-Bromo-4-methylpyridin-3-amine CAS No. 850892-12-5

5-Bromo-4-methylpyridin-3-amine

Cat. No. B1276636
M. Wt: 187.04 g/mol
InChI Key: VZPJBIMRSJQEMB-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-4-methylpyridin-3-amine, is a brominated pyridine derivative. Pyridine derivatives are known for their versatile applications in pharmaceuticals, agrochemicals, and materials science due to their structural similarity to naturally occurring compounds like nucleotides, vitamins, and alkaloids. The presence of a bromine atom and a methyl group on the pyridine ring can significantly influence the reactivity and electronic properties of the molecule, making it a valuable intermediate in organic synthesis .

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine has been studied, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product . Although this does not directly synthesize 5-Bromo-4-methylpyridin-3-amine, it provides insight into the reactivity of similar brominated compounds. Another study describes the synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, through a series of reactions starting from methyl 2,6-dichloropyridine-3-carboxylate, showcasing the regioselectivity of nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined to crystallize in the monoclinic crystal system with space group P21/n . The structure is stabilized by intramolecular hydrogen bonding, which is a common feature in crystalline networks of such compounds.

Chemical Reactions Analysis

Brominated pyridine derivatives undergo various chemical reactions, including nucleophilic substitution and amination. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has been reported, where catalytic conditions lead to the selective substitution of the bromide . Similarly, the amination of bromo-derivatives of pyridine has been studied, indicating the possibility of intermediates such as pyridynes . These studies demonstrate the reactivity of brominated pyridines towards nucleophiles and their potential to form various substituted pyridine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by the substituents on the pyridine ring. For instance, the synthesis and assessment of substituted (E)-N-benzylidene-5-bromopyridin-2-amines revealed that the spectral data, such as UV absorption and NMR chemical shifts, are affected by the substituents, which can be correlated with Hammett substituent constants . The antimicrobial activities of these compounds were also evaluated, indicating their potential biological relevance.

Scientific Research Applications

  • Summary of the Application : 5-Bromo-4-methylpyridin-3-amine is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals.
  • Methods of Application or Experimental Procedures : The synthesis involves a palladium-catalyzed one-pot Suzuki cross-coupling reaction. This reaction involves 5-bromo-2-methylpyridin-3-amine (1) directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide (3) with several arylboronic acids .
  • Results or Outcomes : The reaction produced a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite program . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives were also investigated .

Safety And Hazards

5-Bromo-4-methylpyridin-3-amine is classified as Acute Tox. 4 Oral . The safety information suggests that it should not be ingested or inhaled, and contact with skin and eyes should be avoided . It is also recommended to avoid dust formation .

properties

IUPAC Name

5-bromo-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-5(7)2-9-3-6(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPJBIMRSJQEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427648
Record name 5-bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methylpyridin-3-amine

CAS RN

850892-12-5
Record name 5-bromo-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-4-methylpyridin-3-amine
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Synthesis routes and methods

Procedure details

This compound is obtained by reducing 3-bromo-4-methyl-5-nitropyridine (Intermediate 29.5) with iron in a manner similar to the synthesis of Intermediate 29.7, on the scale of 10 mmol.
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